molecular formula C5H9N3O2S2 B1600795 2-Methylamino-4-methylthiazole-5-sulfonamide CAS No. 348086-68-0

2-Methylamino-4-methylthiazole-5-sulfonamide

Cat. No.: B1600795
CAS No.: 348086-68-0
M. Wt: 207.3 g/mol
InChI Key: LVLDBZCFWNSVLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylamino-4-methylthiazole-5-sulfonamide can be achieved through various methods. One of the classical methods for synthesizing thiazole rings, which are part of this compound, includes the Hantzsch thiazole synthesis . This method involves the cyclization of α-haloketones with thioamides. Another method is the Cook–Heilbron synthesis, which also involves the formation of thiazole rings

Properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLDBZCFWNSVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460880
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-68-0
Record name 4-Methyl-2-(methylamino)-5-thiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

144 g (0.576 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide are introduced at room temperature into 600 ml of acetonitrile, and 147 g (1.9 mol) of 40% strength aqueous methylamine solution are metered in at room temperature. The reaction mixture is stirred at 50° C. for 6 h and then concentrated in a rotary evaporator. The residue is mixed with water, filtered with suction and dried.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-4-methylthiazole-5-sulfonamide
Reactant of Route 2
2-Methylamino-4-methylthiazole-5-sulfonamide
Reactant of Route 3
2-Methylamino-4-methylthiazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-Methylamino-4-methylthiazole-5-sulfonamide
Reactant of Route 5
2-Methylamino-4-methylthiazole-5-sulfonamide
Reactant of Route 6
2-Methylamino-4-methylthiazole-5-sulfonamide

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